molecular formula C25H37Cl2N5O4S B2413995 (S,R,S)-AHPC-C2-NH2 (dihydrochloride) CAS No. 2341796-73-2

(S,R,S)-AHPC-C2-NH2 (dihydrochloride)

Cat. No.: B2413995
CAS No.: 2341796-73-2
M. Wt: 574.56
InChI Key: KPAQKVPFCMFPJU-XUKLEHFWSA-N
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Description

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a chiral compound with significant applications in the field of medicinal chemistry. It is a derivative of the von Hippel-Lindau protein ligand, which is used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target and degrade specific proteins within cells, making (S,R,S)-AHPC-C2-NH2 (dihydrochloride) a valuable tool in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) typically involves the reduction of (S,R,S)-AHPC-C2-NH2 using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction mixture is maintained at a temperature between 45°C and 70°C to ensure the formation of the desired product. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt with high enantiomeric purity .

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Cancer Research
    • The compound has been shown to effectively degrade oncoproteins such as BCR-ABL1 and EZH2, which are involved in cancer progression. Studies indicate an IC50 value of 1.11 μM for BCR-ABL1 degradation in Ba/F3 cells, demonstrating its potency in targeting oncogenic proteins .
  • Neurodegenerative Diseases
    • Research into neurodegenerative conditions has revealed potential applications for (S,R,S)-AHPC-C2-NH2 in degrading misfolded proteins that contribute to diseases like Alzheimer's and Parkinson's. By targeting specific proteins for degradation, this compound could help mitigate pathological processes associated with these diseases .
  • Drug Development
    • The compound serves as a valuable tool in drug discovery, particularly for developing therapies aimed at diseases where aberrant protein levels play a critical role. Its ability to selectively degrade proteins can lead to novel therapeutic strategies .
  • Biological Studies
    • In vitro studies have demonstrated that (S,R,S)-AHPC-C2-NH2 can be used to investigate protein interactions and functions within cellular environments, aiding researchers in understanding complex biological processes .

Case Study 1: Targeting Oncoproteins

A study conducted on Ba/F3 cells illustrated that treatment with (S,R,S)-AHPC-C2-NH2 resulted in a significant reduction of oncoprotein levels associated with tumorigenesis. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Neurodegenerative Protein Degradation

In experiments focusing on neurodegenerative diseases, (S,R,S)-AHPC-C2-NH2 was utilized to target tau proteins implicated in Alzheimer's disease. The results indicated effective degradation of these proteins, suggesting its applicability in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) involves its role as a ligand for the von Hippel-Lindau protein. This interaction facilitates the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of target proteins. This process is crucial for the development of PROTACs, which are designed to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

  • (S,R,S)-AHPC-C4-NH2 (dihydrochloride)
  • (S,R,S)-AHPC-C5-NH2 (dihydrochloride)
  • (S,R,S)-AHPC-C8-NH2 (dihydrochloride)

Uniqueness

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is unique due to its specific structure and the length of its alkyl chain, which influences its binding affinity and selectivity for the von Hippel-Lindau protein. This makes it particularly effective in the design of PROTACs for targeted protein degradation .

Biological Activity

(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a synthesized compound that plays a significant role in the field of targeted protein degradation, particularly through its application in PROTAC (proteolysis-targeting chimeras) technology. This compound incorporates the von Hippel-Lindau (VHL) ligand, which targets E3 ubiquitin ligases, and is designed to facilitate the selective degradation of proteins within cells.

  • CAS Number : 2241643-69-4
  • Molecular Formula : C25H35N5O4S
  • Molecular Weight : 501.64 g/mol
  • Structure : The compound features a complex structure that includes a VHL ligand linked to a peptide sequence, enhancing its ability to interact with specific target proteins.

(S,R,S)-AHPC-C2-NH2 functions primarily through the following mechanisms:

  • E3 Ligase Recruitment : The VHL ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination of target proteins.
  • Target Protein Degradation : By linking the E3 ligase to the target protein, it promotes proteasomal degradation, effectively reducing the levels of unwanted or malfunctioning proteins in cells.

This mechanism is particularly useful in therapeutic contexts where overexpressed or mutated proteins contribute to disease states.

In Vitro Studies

Research indicates that (S,R,S)-AHPC-C2-NH2 exhibits potent biological activity in various cellular assays:

  • Cell Viability Assays : Studies have shown that treatment with (S,R,S)-AHPC-C2-NH2 leads to decreased viability of cancer cell lines by promoting apoptosis through targeted degradation of oncogenic proteins.
  • Protein Degradation Assays : In vitro experiments have demonstrated that this compound effectively degrades specific target proteins when used in conjunction with appropriate target-specific ligands.

Case Studies and Research Findings

  • Study on Cancer Cell Lines :
    • A study published in Cell Chemical Biology explored the efficacy of PROTACs including (S,R,S)-AHPC-C2-NH2 against various cancer cell lines. The results indicated significant reductions in target protein levels and subsequent inhibition of cell proliferation .
  • Therapeutic Potential :
    • Research highlighted in Computational Structural Biotechnology Journal discussed the potential of PROTACs like (S,R,S)-AHPC-C2-NH2 in treating diseases characterized by protein misfolding or overexpression, such as certain cancers and neurodegenerative disorders .

Summary of Findings

StudyTargetOutcome
Scheepstra et al. (2019)Various OncogenesSignificant protein degradation and reduced cell viability in cancer models
Nalawansha et al. (2020)Disease ModelsDemonstrated therapeutic potential through targeted degradation mechanisms

Q & A

Q. What is the mechanistic role of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) in PROTAC design, and how does its structure influence ternary complex formation?

Basic Research Question
(S,R,S)-AHPC-C2-NH2 (dihydrochloride) is a bifunctional molecule comprising a von Hippel-Lindau (VHL) E3 ligase-binding ligand and a C2 alkyl linker. It serves as a critical component in PROTACs (PROteolysis TArgeting Chimeras), enabling the recruitment of the ubiquitin-proteasome system to degrade target proteins. The VHL ligand binds to the E3 ligase, while the linker connects to a target protein ligand, forming a ternary complex that triggers ubiquitination and subsequent proteasomal degradation .

Methodological Insight :

  • Structural Validation : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the stereochemistry and purity of the compound, ensuring proper ligand-linker integration.
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify VHL-E3 ligase binding affinity (KD), with typical values in the nanomolar range .

Q. How can researchers optimize linker length and composition when using (S,R,S)-AHPC-C2-NH2 (dihydrochloride) to enhance PROTAC efficacy?

Advanced Research Question
Linker length and flexibility directly impact PROTAC degradation efficiency by modulating the distance and orientation between the E3 ligase and target protein. Comparative studies with analogs (e.g., C3, C5, or PEG-based linkers) reveal trade-offs between solubility, cell permeability, and ternary complex stability .

Methodological Insight :

  • Structure-Activity Relationship (SAR) Studies : Synthesize PROTACs with varying linkers (Table 1) and evaluate degradation efficiency (DC50) in target cells.
  • Pharmacokinetic Profiling : Assess cellular uptake and plasma stability using liquid chromatography-mass spectrometry (LC-MS).

Table 1. Impact of Linker Length on PROTAC Activity

Linker TypeExample CompoundDegradation Efficiency (DC50)Reference
C2 AlkylARV-771<1 nM (BET proteins)
C3 AlkylV82406~5 nM (hypothetical)
PEG3V84609Variable (context-dependent)

Q. What experimental strategies can resolve contradictions in degradation efficiency reported for PROTACs derived from (S,R,S)-AHPC-C2-NH2 (dihydrochloride)?

Advanced Research Question
Discrepancies in DC50 values across studies may arise from cell type-specific E3 ligase expression, target protein turnover rates, or assay conditions (e.g., incubation time, PROTAC concentration).

Methodological Insight :

  • Dose-Response Curves : Perform time-course experiments to identify optimal degradation windows (e.g., 24–48 hours post-treatment).
  • Control Experiments : Use VHL knockout cells or competitive inhibitors (e.g., excess free VHL ligand) to confirm on-target activity .
  • Proteomic Profiling : Utilize tandem mass tag (TMT) labeling to identify off-target effects or compensatory protein upregulation.

Q. How do researchers validate ternary complex formation involving (S,R,S)-AHPC-C2-NH2 (dihydrochloride) in vitro and in vivo?

Advanced Research Question
Ternary complex formation is essential for PROTAC functionality. Validation requires biochemical and cellular assays to confirm cooperative binding.

Methodological Insight :

  • Biochemical Assays :
    • AlphaScreen : Quantify cooperative binding between the PROTAC, E3 ligase, and target protein using luminescence-based readouts.
    • Cryo-EM/X-ray Crystallography : Resolve the 3D structure of the ternary complex to optimize linker design .
  • Cellular Assays :
    • Immunofluorescence : Co-localize the PROTAC, E3 ligase, and target protein in treated cells.
    • Western Blotting : Monitor time-dependent degradation of the target protein and ubiquitination markers.

Q. What strategies mitigate off-target effects when employing (S,R,S)-AHPC-C2-NH2 (dihydrochloride) in PROTAC synthesis?

Advanced Research Question
Off-target effects may arise from non-specific E3 ligase engagement or aggregation-induced toxicity.

Methodological Insight :

  • Selectivity Screening : Use CRISPR-Cas9 libraries to identify essential genes required for PROTAC activity, excluding non-specific hits.
  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect PROTAC aggregates at working concentrations.
  • Metabolomic Profiling : Identify unintended pathway modulation via untargeted metabolomics .

Q. How does the stereochemical configuration of (S,R,S)-AHPC-C2-NH2 (dihydrochloride) affect its binding to VHL E3 ligase?

Basic Research Question
The (S,R,S) configuration is critical for high-affinity VHL binding. Enantiomeric impurities can reduce PROTAC efficacy by >100-fold.

Methodological Insight :

  • Chiral HPLC : Ensure enantiomeric purity (>99%) during synthesis.
  • Mutagenesis Studies : Map key VHL residues (e.g., His110, Tyr112) interacting with the ligand using alanine scanning .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O4S.2ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);2*1H/t18-,19+,22-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAQKVPFCMFPJU-XUKLEHFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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